1,3-Dipropyl-8-p-sulfophenylxanthine 1,3-Dipropyl-8-p-sulfophenylxanthine Water soluble adenosine receptor antagonist with slight selectivity for A1 receptors. Ecto-phosphodiesterase inhibitor.

Brand Name: Vulcanchem
CAS No.: 89073-57-4
VCID: VC20754626
InChI: InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.4 g/mol

1,3-Dipropyl-8-p-sulfophenylxanthine

CAS No.: 89073-57-4

Cat. No.: VC20754626

Molecular Formula: C17H20N4O5S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dipropyl-8-p-sulfophenylxanthine - 89073-57-4

CAS No. 89073-57-4
Molecular Formula C17H20N4O5S
Molecular Weight 392.4 g/mol
IUPAC Name 4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid
Standard InChI InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
Standard InChI Key IWALGNIFYOBRKC-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) is a synthetic xanthine derivative recognized for its role as a water-soluble adenosine receptor antagonist. This compound has been extensively studied in pharmacological and biochemical research due to its unique properties and selective interactions with adenosine receptors. Below is a structured analysis of its chemical identity, pharmacological profile, research applications, and synthesis.

Pharmacological Profile

DPSPX primarily acts as a competitive adenosine receptor antagonist, exhibiting slight selectivity for A₁ receptor subtypes over A₂ . Its mechanism involves blocking adenosine-induced effects such as vasodilation and neurotransmission modulation. Comparative analysis with related compounds reveals distinct advantages:

CompoundReceptor SelectivityWater SolubilityKey Use Case
DPSPXA₁ > A₂HighIn vitro receptor studies
TheophyllineNon-selectiveModerateBronchodilation
CaffeineNon-selectiveLowCNS stimulation
8-Cyclopentyl-1,3-DPXA₁ selectiveLowReceptor binding assays

DPSPX’s solubility enables precise dosing in aqueous systems, reducing nonspecific binding artifacts common in hydrophobic analogs .

Respiratory Physiology

In rat models, intracarotid infusion of DPSPX (100 nmol/min) attenuated respiratory stimulation induced by carotid artery occlusion, implicating adenosine in chemoreceptor-mediated responses .

Renal Function

DPSPX increases urine flow and sodium excretion by antagonizing adenosine’s role in tubular reabsorption. It also augments renin release by blocking inhibitory effects on juxtaglomerular cells.

Synthesis and Stability

DPSPX is synthesized via alkylation of xanthine derivatives followed by sulfophenyl group incorporation. Key steps include:

  • Alkylation: 1,3-dipropylxanthine preparation using propyl halides.

  • Sulfonation: Reaction with p-sulfophenyl chloride under controlled pH .
    Industrial production employs recrystallization and chromatography for purification.

ParameterRecommendation
StorageRefrigerator (2–8°C)
StabilityStable at 4°C (aqueous solutions)
HandlingUse PPE; avoid inhalation

DPSPX’s stability and low toxicity profile make it suitable for prolonged experimental use .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator